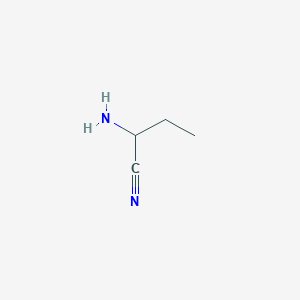

2-Aminobutanenitrile

概要

説明

2-Aminobutanenitrile: is an organic compound with the molecular formula C4H8N2 . It is a nitrile derivative where the amino group is attached to the second carbon of the butanenitrile chain.

準備方法

Synthetic Routes and Reaction Conditions: 2-Aminobutanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of butanenitrile with ammonia under high pressure and temperature conditions. This method ensures a high yield and purity of the product .

化学反応の分析

Types of Reactions:

Oxidation: 2-Aminobutanenitrile can undergo oxidation reactions to form corresponding oximes or amides.

Reduction: Reduction of this compound can yield primary amines.

Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of oximes or amides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Synthesis

1. Intermediate in Organic Synthesis:

2-Aminobutanenitrile serves as a crucial intermediate in synthesizing various organic compounds. Its structure allows for multiple functional group transformations, making it a versatile building block in organic chemistry.

2. Synthetic Methods:

Several methods exist for synthesizing this compound:

- From Halogenoalkanes: Reacting halogenoalkanes with sodium or potassium cyanide in ethanol.

- From Amides: Dehydration of amides using phosphorus (V) oxide.

- From Aldehydes and Ketones: Reacting aldehydes or ketones with hydrogen cyanide to form hydroxynitriles, which can be converted to nitriles.

These methodologies highlight the compound's adaptability in synthetic organic chemistry, allowing for the creation of diverse derivatives.

Biological Applications

1. Antibacterial Activity:

Research indicates that derivatives of this compound can inhibit biofilm formation in Escherichia coli. A study demonstrated that specific analogs significantly reduced bacterial adhesion without affecting overall growth, suggesting a targeted mechanism against virulence factors rather than general bactericidal activity.

2. Cytotoxic Effects:

In vitro studies have shown that this compound and its derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have demonstrated superior potency compared to established chemotherapeutics like Doxorubicin in certain breast cancer models.

3. Cardiovascular Effects:

Recent findings suggest that this compound may influence cardiovascular parameters by interacting with calcium channels. Specific derivatives could alter perfusion pressure and coronary resistance, indicating their potential role in cardiovascular regulation.

Case Study 1: Antibacterial Properties

A study focused on the antibacterial properties of derivatives of this compound synthesized a series of compounds to evaluate their effects on E. coli biofilm formation. Results indicated that compounds with specific substitutions at the C-2 position exhibited significant antibiofilm activity, emphasizing the importance of structural modifications in enhancing efficacy.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of various derivatives on human melanoma cell lines. The study found that several synthesized compounds displayed remarkable cytotoxicity, surpassing traditional chemotherapeutic agents in potency. This suggests a promising avenue for developing new anticancer therapies based on this compound.

Summary of Biological Activities

| Compound | Activity Type | Target Organism / Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 10 |

| Compound B | Cytotoxicity | A375P Melanoma | 5 |

| Compound C | Cardiovascular | Human Endothelial Cells | N/A |

作用機序

The mechanism of action of 2-aminobutanenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, making it a versatile compound in medicinal chemistry .

類似化合物との比較

2-Aminopentanenitrile: Similar structure but with an additional carbon in the chain.

2-Aminopropanenitrile: Shorter chain length compared to 2-aminobutanenitrile.

Uniqueness: this compound is unique due to its specific chain length and the position of the amino group, which provides distinct reactivity and applications compared to its analogs .

生物活性

2-Aminobutanenitrile is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound, with the chemical formula C₄H₈N₂, is a nitrile derivative that exhibits unique properties conducive to biological activity. Its structure allows it to interact with various biomolecules, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

1. Antibacterial Activity:

Research indicates that derivatives of this compound can inhibit biofilm formation in uropathogenic Escherichia coli strains. A study demonstrated that certain analogs significantly reduced bacterial adhesion without affecting overall bacterial growth, suggesting a targeted mechanism against virulence factors rather than general bactericidal activity .

2. Cytotoxic Effects:

In vitro studies have shown that this compound and its derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have demonstrated superior potency compared to established chemotherapeutics like Doxorubicin in certain breast cancer models .

3. Cardiovascular Effects:

Recent findings suggest that this compound may influence cardiovascular parameters by interacting with calcium channels. A study indicated that specific derivatives could alter perfusion pressure and coronary resistance, highlighting their potential role in cardiovascular regulation .

Case Study 1: Antibacterial Properties

In a study focusing on the antibacterial properties of this compound derivatives, researchers synthesized a series of compounds and evaluated their effects on E. coli biofilm formation. The results showed that compounds with specific substitutions at the C-2 position exhibited significant antibiofilm activity, indicating the importance of structural modifications in enhancing efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of various this compound derivatives on human melanoma cell lines. The study found that several synthesized compounds displayed remarkable cytotoxicity, surpassing traditional chemotherapeutic agents in potency . This suggests a promising avenue for developing new anticancer therapies based on this compound.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism / Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Antibacterial | E. coli | 10 | |

| Compound B | Cytotoxicity | A375P Melanoma | 5 | |

| Compound C | Cardiovascular Effects | Human Endothelial Cells | N/A |

Research Findings

The synthesis and evaluation of this compound and its derivatives indicate a multifaceted biological activity profile. The compound's ability to inhibit biofilm formation in bacteria and exhibit cytotoxic effects against cancer cells positions it as a potential lead compound for drug development.

Future Directions

Further research is warranted to explore the detailed mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and long-term effects in vivo will be essential for assessing its viability as a therapeutic agent.

特性

IUPAC Name |

2-aminobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQIUVCNBOJDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329305 | |

| Record name | 2-aminobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40651-89-6 | |

| Record name | 2-aminobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of the novel synthesis method for 2-Aminobutanenitrile described in recent research?

A1: The research highlights a new approach to synthesizing this compound that boasts several advantages over traditional methods. [] This method involves reacting hydrogen cyanide, ammonia, and n-propanal to produce this compound. [] A significant advantage is the direct hydrolysis of the intermediate, this compound, into the final product. [] This direct route minimizes byproduct formation, leading to a higher yield and purity of the desired compound. [] Additionally, this method is environmentally friendly, producing minimal waste and avoiding the generation of mass waste salts often associated with sodium cyanide processes. []

Q2: How does the cyano group in this compound influence its reactivity during deamination reactions?

A2: Studies investigating the nitrous acid deamination of this compound reveal the significant influence of the cyano group on the reaction pathway. [] The presence of the electron-withdrawing cyano group destabilizes the carbocation intermediate that typically forms during these reactions. [] This destabilization favors the SN2 (substitution nucleophilic bimolecular) mechanism over the SN1 (substitution nucleophilic unimolecular) pathway. [] Consequently, nucleophilic attack occurs with a preference for inversion of configuration at the reaction center. [] This insight highlights the significant role of substituents in directing reaction outcomes and provides valuable information for predicting the behavior of similar compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。